![molecular formula C11H16N2O B12445425 N'-(3-methylphenyl)butanehydrazide](/img/structure/B12445425.png)
N'-(3-methylphenyl)butanehydrazide
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Overview
Description
N’-(3-Methylphenyl)butanehydrazide is an organic compound with the molecular formula C11H16N2 It is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to a butane chain and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methylphenyl)butanehydrazide typically involves the reaction of 3-methylphenylhydrazine with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Methylphenylhydrazine+Butanoyl chloride→N’-(3-Methylphenyl)butanehydrazide+HCl
Industrial Production Methods: Industrial production of N’-(3-Methylphenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-(3-Methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
N’-(3-Methylphenyl)butanehydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-Methylphenyl)butanehydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
- N’-(3-Methylphenyl)cyclobutanecarbohydrazide
- N’-(4-Methylphenyl)butanehydrazide
- N’-(3-Methylphenyl)propanehydrazide
Comparison: N’-(3-Methylphenyl)butanehydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-(3-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C11H16N2O/c1-3-5-11(14)13-12-10-7-4-6-9(2)8-10/h4,6-8,12H,3,5H2,1-2H3,(H,13,14) |
InChI Key |
UVVHDXDBLZTGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC1=CC=CC(=C1)C |
Origin of Product |
United States |
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